
Methyl 3-(3,5-difluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3,5-difluorophenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a propanoate group attached to a difluorophenyl ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3,5-difluorophenyl)propanoate can be synthesized through the esterification of 3-(3,5-difluorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-difluorophenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 3-(3,5-difluorophenyl)propanoic acid and methanol.
Reduction: 3-(3,5-difluorophenyl)propanol.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Methyl 3-(3,5-difluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(3,5-difluorophenyl)propanoate involves its interaction with specific molecular targets. The difluorophenyl ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3,5-dichlorophenyl)propanoate
- Methyl 3-(3,5-dibromophenyl)propanoate
- Methyl 3-(3,5-dimethylphenyl)propanoate
Uniqueness
Methyl 3-(3,5-difluorophenyl)propanoate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity and interactions. Fluorine atoms can enhance the compound’s stability and bioavailability compared to its chloro, bromo, and methyl analogs .
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
methyl 3-(3,5-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H10F2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3 |
InChI Key |
FLBPWMUTTYMQTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


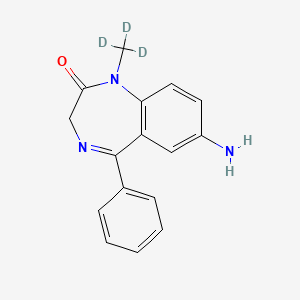
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}-2-hydroxypropane-1-sulfonic acid](/img/structure/B13441697.png)
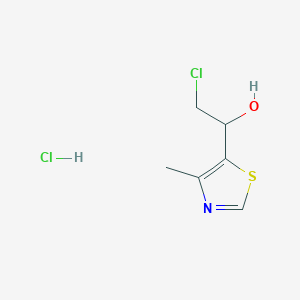

![[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B13441718.png)
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
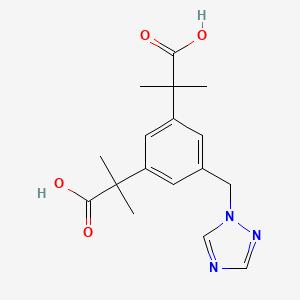
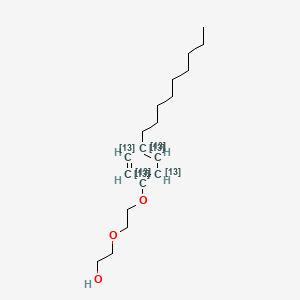
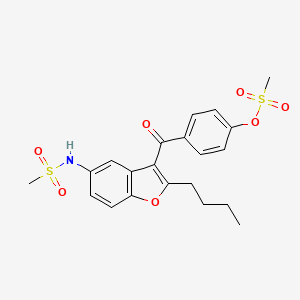
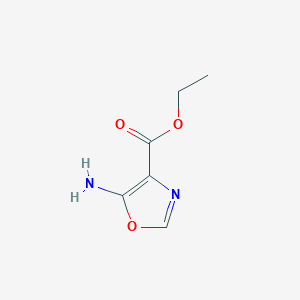
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
